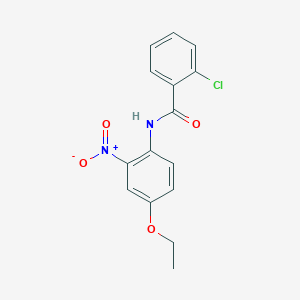

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

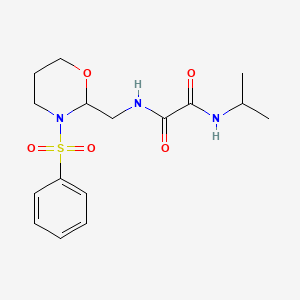

“2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide” is a chemical compound with the linear formula C10H11ClN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-(m-tolyl)benzamide” was synthesized via the reaction of “4-chloro-N-hydroxy-N-(m-tolyl)benzamide” with "2-(2-nitrophenyl)acetyl chloride" .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a linear formula C10H11ClN2O4 . The molecular weight of the compound is 258.663 .

Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 258.66 . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Potential : A study by Thakal, Singh, and Singh (2020) synthesized derivatives of 2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide and evaluated their antidiabetic potential. The derivatives showed potent inhibition against α-glucosidase and α-amylase enzymes, which are crucial in diabetes management. This research suggests the potential of these compounds in developing new antidiabetic drugs (Thakal, Singh, & Singh, 2020).

Mosquito Larvae Inhibition : Schaefer, Miura, Wilder, and Mulligan (1978) identified that certain substituted benzamides, including compounds similar to this compound, have potent activity against mosquito larvae. These compounds can potentially be used in controlling mosquito-borne diseases (Schaefer, Miura, Wilder, & Mulligan, 1978).

Corrosion Inhibition : A study by Mishra et al. (2018) demonstrated the use of N-Phenyl-benzamide derivatives, related to this compound, as corrosion inhibitors for mild steel in acidic environments. This highlights their potential application in industrial settings to prevent corrosion (Mishra et al., 2018).

Crystal Structure Analysis : Research by Saeed, Hussain, and Flörke (2008) on similar compounds, such as 2-Nitro-N-(4-nitrophenyl)benzamide, involves detailed crystal structure analysis. Understanding the crystal structure is crucial for the development of pharmaceuticals and other applications (Saeed, Hussain, & Flörke, 2008).

Cyanide Detection : A study by Sun, Wang, and Guo (2009) found that N-nitrophenyl benzamide derivatives, which are structurally similar to this compound, can be used as chemosensors for detecting cyanide in aqueous environments. This has implications for environmental monitoring and safety (Sun, Wang, & Guo, 2009).

Wirkmechanismus

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The exact biological targets and their roles are still under investigation.

Mode of Action

It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s suggested that the compound might be involved in the degradation pathway of certain organic compounds .

Eigenschaften

IUPAC Name |

2-chloro-N-(4-ethoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4/c1-2-22-10-7-8-13(14(9-10)18(20)21)17-15(19)11-5-3-4-6-12(11)16/h3-9H,2H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCPYZWZKJMYDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)isoxazole-5-carboxamide](/img/structure/B2636160.png)

![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)

![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)

amino}propanamide](/img/structure/B2636166.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2636177.png)

![(2,4-Difluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2636179.png)